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Compound of Interest

Compound Name: (3S,4R)-4-aminooxolan-3-ol

Cat. No.: B122546 Get Quote

An In-depth Technical Guide to (3S,4R)-4-
aminooxolan-3-ol
For Researchers, Scientists, and Drug Development Professionals

Introduction
(3S,4R)-4-aminooxolan-3-ol, also known as (3S,4R)-4-aminotetrahydrofuran-3-ol, is a chiral

heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure,

featuring a substituted oxolane (tetrahydrofuran) ring with both an amino and a hydroxyl group,

makes it a valuable building block for the synthesis of more complex molecules. The specific

stereochemistry of the amino and hydroxyl groups in the trans configuration is crucial for its

interaction with biological targets. This guide provides a summary of its known physical and

chemical properties, a generalized experimental workflow for its synthesis and characterization,

and a visualization of this workflow.

Core Physical and Chemical Properties
Limited experimental data is available for (3S,4R)-4-aminooxolan-3-ol in the public domain.

The following table summarizes key computed physicochemical properties, primarily sourced

from publicly available chemical databases. It is important to note that these are predicted

values and should be confirmed by experimental analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b122546?utm_src=pdf-interest
https://www.benchchem.com/product/b122546?utm_src=pdf-body
https://www.benchchem.com/product/b122546?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Data Type

Molecular Formula C₄H₉NO₂ -

Molecular Weight 103.12 g/mol Computed

CAS Number 153610-14-1 -

IUPAC Name (3S,4R)-4-aminooxolan-3-ol -

XLogP3-AA -1.6 Computed

Hydrogen Bond Donors 2 Computed

Hydrogen Bond Acceptors 3 Computed

Topological Polar Surface Area 55.5 Å² Computed

Exact Mass 103.063328530 Da Computed

Experimental Protocols
Detailed, peer-reviewed experimental protocols for the specific synthesis and analysis of

(3S,4R)-4-aminooxolan-3-ol are not readily available. However, based on the synthesis of

analogous chiral amino alcohols and tetrahydrofuran derivatives, a plausible experimental

workflow can be proposed.

General Synthetic Workflow
The synthesis of a chiral molecule like (3S,4R)-4-aminooxolan-3-ol would likely start from a

chiral precursor (chiral pool synthesis) or employ an asymmetric synthetic strategy to establish

the desired stereocenters. A generalized workflow is outlined below.
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General Experimental Workflow for (3S,4R)-4-aminooxolan-3-ol

Synthesis

Purification

Characterization

Final Product

Chiral Precursor Selection
(e.g., from Chiral Pool)

Asymmetric Synthesis
(e.g., Sharpless epoxidation, aminohydroxylation)

Reaction Workup & Crude Isolation

Chromatography
(e.g., Column Chromatography, HPLC)

NMR Spectroscopy
(1H, 13C, COSY)

Mass Spectrometry
(e.g., ESI-MS) Infrared Spectroscopy Purity & Enantiomeric Excess Determination

(e.g., Chiral HPLC)

(3S,4R)-4-aminooxolan-3-ol
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Caption: A generalized workflow for the synthesis and characterization of (3S,4R)-4-
aminooxolan-3-ol.
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Synthesis:

Starting Material: A common strategy involves starting from a readily available chiral

molecule, such as an amino acid or a carbohydrate, that contains some of the required

stereochemistry.

Key Reactions: Asymmetric synthesis techniques are crucial. This could involve an

asymmetric epoxidation of an allylic alcohol followed by a regioselective ring-opening with

an amine, or an asymmetric aminohydroxylation of a suitable olefin. Protecting groups for

the amine and alcohol functionalities would likely be necessary throughout the synthesis.

Workup: Following the key transformations, a standard aqueous workup would be

performed to quench the reaction and remove inorganic byproducts. The crude product

would then be isolated by extraction and solvent evaporation.

Purification:

Column Chromatography: The crude product would be purified by silica gel column

chromatography using a suitable solvent system (e.g., a gradient of methanol in

dichloromethane or ethyl acetate) to isolate the desired compound from starting materials

and byproducts.

High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material,

preparative HPLC, potentially on a chiral stationary phase, could be employed.

Characterization and Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be

acquired to confirm the chemical structure of the final compound. 2D NMR techniques like

COSY and HSQC could be used to assign all proton and carbon signals unambiguously

and confirm the trans relative stereochemistry through analysis of coupling constants.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), likely with

electrospray ionization (ESI), would be used to confirm the molecular formula by providing

a highly accurate mass of the protonated molecule ([M+H]⁺).
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Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands

for the O-H and N-H stretches (typically broad in the 3200-3500 cm⁻¹ region) and C-O

stretches (around 1050-1150 cm⁻¹).

Chiral HPLC: To confirm the enantiomeric purity of the final product, analysis on a chiral

HPLC column would be necessary.

Potential Biological Significance and Signaling
Pathways
There is currently no specific, published research detailing the biological activity or the

involvement of (3S,4R)-4-aminooxolan-3-ol in any signaling pathways. However, the structural

motif of a small, chiral amino alcohol is present in numerous biologically active molecules. For

instance, research on the structurally related (3S,4S)-4-aminopyrrolidine-3-ol derivatives has

shown them to be inhibitors of Beta-Secretase 1 (BACE1), an enzyme implicated in Alzheimer's

disease. This suggests that (3S,4R)-4-aminooxolan-3-ol could be a valuable scaffold for

exploring inhibitors of various enzymes, such as proteases or kinases, where the specific

spatial arrangement of the amino and hydroxyl groups can facilitate key interactions within an

active site.

Further research would be required to elucidate any specific biological targets and signaling

pathways modulated by this compound. A typical investigative workflow for this is presented

below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b122546?utm_src=pdf-body
https://www.benchchem.com/product/b122546?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Investigative Workflow for Biological Activity

Initial Screening

Hit Validation

Mechanism of Action

Conclusion

(3S,4R)-4-aminooxolan-3-ol

High-Throughput Screening
(Target-based or Phenotypic)

Hit Identification

Dose-Response & IC50/EC50 Determination

Target Identification & Validation

Signaling Pathway Analysis
(e.g., Western Blot, Reporter Assays)

Identified Biological Target & Modulated Pathway
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Caption: A logical workflow for identifying the biological target and signaling pathway of a novel

compound.

This workflow illustrates the progression from initial screening to identify biological activity,

through validation of the "hit," to in-depth studies to elucidate the specific molecular target and

the signaling pathway it modulates. Researchers in drug development would typically follow

such a path to understand the therapeutic potential of a new chemical entity like (3S,4R)-4-
aminooxolan-3-ol.

To cite this document: BenchChem. [Physical and chemical properties of (3S,4R)-4-
aminooxolan-3-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b122546#physical-and-chemical-properties-of-3s-4r-4-
aminooxolan-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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